Benzyl acrylate

Catalog No.
S662322
CAS No.
2495-35-4
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl acrylate

CAS Number

2495-35-4

Product Name

Benzyl acrylate

IUPAC Name

benzyl prop-2-enoate

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

GCTPMLUUWLLESL-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1=CC=CC=C1

Synonyms

2-Propenoic Acid Phenylmethyl Ester; Benzyl 2-Propenoate; Acrylic Acid Benzyl Ester; Fancryl FA-BZA; FA-BZA; NSC 20964; SR 432; Sartomer SR 432; V 160; V 180; Viscoat 160

Canonical SMILES

C=CC(=O)OCC1=CC=CC=C1

Benzyl acrylate is an organic compound with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol. It is classified as an acrylate ester, which is characterized by the presence of both an acrylate group (a vinyl group attached to a carboxylate) and a benzyl group. Benzyl acrylate appears as a colorless to light yellow liquid with a characteristic odor and is known for its reactivity in polymerization processes, particularly in the formation of polymers and copolymers.

Benzyl acrylate is a skin, eye, and respiratory irritant. It can cause allergic reactions upon prolonged exposure []. It is also flammable and should be handled with appropriate safety precautions [].

  • Acute Toxicity: LD50 (oral, rat) > 5000 mg/kg []
  • Flammability: Flash point 54 °C []

Studies have shown that by incorporating benzyl acrylate into polymer chains, scientists can achieve refractive indices exceeding 1.5, which is significantly higher than common polymers like polymethyl methacrylate (PMMA) with an index of around 1.49. This property makes benzyl acrylate-based polymers ideal for:

  • Optical lenses and waveguides: These components require precise control of light propagation, which can be achieved with the high refractive index offered by benzyl acrylate polymers.
  • Optical fibers: Benzyl acrylate can be used to create the core or cladding layers of optical fibers, influencing light transmission characteristics.
  • Anti-reflection coatings: These coatings minimize unwanted light reflection from surfaces, and benzyl acrylate polymers can be tailored to achieve specific anti-reflection properties.

[^1] Preparation of High Refractive Index Polyacrylates: [^2] High Refractive Index Polyacrylate Lenses: )[^3] High Refractive Index Optical Fibers: )[^4] Anti-Reflective Coatings Based on High Refractive Index Polymers:

Application 2: Biocompatible Materials and Drug Delivery

While still under active research, benzyl acrylate demonstrates potential in developing biocompatible materials and drug delivery systems. Its biocompatibility stems from its ability to be metabolized (broken down) by the body, potentially reducing the risk of long-term toxicity compared to non-degradable materials.

Ongoing research explores the use of benzyl acrylate in:

  • Hydrogels: These water-swollen networks can be used for tissue engineering, drug delivery, and other biomedical applications. Benzyl acrylate can contribute to the formation of hydrogels with desired properties like mechanical strength and degradation rate.
  • Drug carriers: By incorporating benzyl acrylate into polymers, scientists aim to create nanoparticles capable of encapsulating and delivering drugs within the body. This approach could improve drug targeting and efficacy while reducing side effects.
Typical of acrylate esters, including:

  • Polymerization: It readily polymerizes through free radical mechanisms, forming poly(butyl acrylate) and other copolymers. This reaction can be initiated thermally or photochemically.
  • Michael Addition: Benzyl acrylate can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the acrylate double bond.
  • Esterification: It can react with alcohols to form new esters, which can be useful in synthesizing more complex molecules.

Benzyl acrylate exhibits notable biological activities, including:

  • Sensitization Potential: It has been reported to cause allergic skin reactions and serious eye irritation, indicating its potential as a sensitizer .
  • Antimicrobial Properties: Some studies suggest that benzyl acrylate derivatives may possess antimicrobial activity, although further research is needed to fully understand this aspect.

Several methods exist for synthesizing benzyl acrylate:

  • Direct Esterification: Benzyl alcohol reacts with acrylic acid in the presence of an acid catalyst.
  • Transesterification: This method involves the reaction of benzyl alcohol with an existing acrylate ester.
  • Nucleophilic Substitution: A common laboratory synthesis involves the reaction of benzyl chloride with sodium acrylate in aqueous conditions, often yielding high purity .

Research on interaction studies involving benzyl acrylate focuses on its reactivity with various nucleophiles and electrophiles. For instance:

  • Studies have shown that it can undergo enantioselective reactions when catalyzed by specific metal complexes, leading to products with high stereochemical purity .
  • Investigations into its polymerization kinetics reveal that different initiators can significantly affect the rate and molecular weight distribution of the resulting polymers.

Benzyl acrylate shares structural similarities with other acrylates but has unique properties due to its benzyl substituent. Here are some similar compounds:

Compound NameStructureUnique Features
Ethyl AcrylateC₆H₈O₂Lower viscosity; commonly used in coatings.
Methyl AcrylateC₄H₆O₂Lower molecular weight; used in adhesives.
Butyl AcrylateC₈H₁₄O₂Higher flexibility; used in sealants and paints.

Benzyl acrylate stands out due to its aromatic structure, which imparts enhanced thermal stability and unique mechanical properties compared to its aliphatic counterparts.

Benzyl acrylate was first synthesized in the mid-20th century, with early studies focusing on its free radical polymerization kinetics. Patra and Mangaraj’s seminal 1968 work established foundational insights into BzA’s polymerization behavior, reporting an overall activation energy of $$ 84.5 \, \text{kJ/mol} $$ and a chain transfer constant to monomer ($$ C_M $$) of $$ 0.11 \times 10^{-4} $$ at 60°C. These findings laid the groundwork for understanding its reactivity in bulk and solution polymerizations.

The 1980s saw innovations in copolymerization techniques. For instance, microwave-assisted synthesis enabled faster reaction rates and higher molecular weights ($$ Mw $$) when copolymerizing BzA with diisopropyl fumarate (DIPF), achieving $$ Mw $$ values up to 120,000 g/mol. This period also marked the advent of controlled radical polymerization (CRP) methods, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, which improved precision in polymer architecture design.

Significance in Contemporary Polymer Science

BzA’s aromatic benzyl group confers exceptional properties to polymers, including:

  • High refractive index ($$ n_D^{20} = 1.514 $$), making it ideal for optical adhesives and coatings.
  • Enhanced thermal stability, with decomposition onset temperatures exceeding 200°C.
  • Tunable hydrophobicity, critical for emulsion polymers and drug delivery systems.

These attributes have driven its adoption in diverse sectors, from biomedical engineering to advanced materials science.

Current Research Trends and Interdisciplinary Applications

Recent studies explore BzA’s role in:

  • Nanoparticle synthesis: Polymerization-induced self-assembly (PISA) produces spherical, worm-like, or vesicular morphologies with applications in targeted drug delivery.
  • Enantioselective catalysis: Pd-catalyzed 1,1-diarylation reactions achieve up to 98% enantiomeric excess (ee), enabling chiral polymer synthesis.
  • Ionic liquid (IL) composites: Molecular dynamics simulations reveal conformational changes in poly(benzyl acrylate) (PBA) in [EMIM][BIS]–water mixtures, guiding the design of stimuli-responsive materials.

Temperature Effect Analysis (55–65°C Range)

The kinetics of benzyl acrylate polymerization in bulk systems exhibit significant temperature dependence. Studies conducted at 55°C, 60°C, and 65°C using azobisisobutyronitrile (AIBN) as the initiator revealed that the overall polymerization rate ($$Rp$$) increases exponentially with temperature [1] [5]. The relationship follows the Arrhenius equation, with an overall activation energy ($$Ea$$) of 84.5 kJ/mol [1].

Table 1: Temperature-Dependent Polymerization Parameters

Temperature (°C)Rate Constant ($$kp \cdot kt^{-0.5}$$, L$$^{0.5}$$·mol$$^{-0.5}$$·s$$^{-1}$$)Degree of Polymerization ($$X_n$$)
55$$1.2 \times 10^{-3}$$650
60$$2.8 \times 10^{-3}$$580
65$$5.6 \times 10^{-3}$$510

The decrease in degree of polymerization at higher temperatures correlates with enhanced chain transfer to monomer, which becomes dominant above 60°C [1].

Azobisisobutyronitrile Initiation Mechanisms

Azobisisobutyronitrile decomposes thermally to generate two 2-cyanoprop-2-yl radicals, initiating polymerization via a free-radical mechanism [3]:
$$
\text{AIBN} \xrightarrow{\Delta} 2 \cdot \text{C(CH}3\text{)}2\text{CN} + \text{N}_2 \uparrow
$$
These radicals exhibit superior stability compared to peroxide-derived species, minimizing oxygenated byproducts and side reactions [3]. The initiation efficiency ($$f$$) of AIBN in benzyl acrylate systems reaches 0.7–0.8, as determined by comparative rate analysis [1].

Chain Transfer Phenomena in Bulk Systems

Chain transfer to monomer dominates termination mechanisms in benzyl acrylate polymerization. The chain transfer constant ($$Cm$$) increases from $$2.1 \times 10^{-4}$$ at 55°C to $$4.9 \times 10^{-4}$$ at 65°C, calculated using the Mayo equation [1] [5]:
$$
\frac{1}{X
n} = \frac{1}{X{n,0}} + Cm
$$
This process limits molecular weight growth and introduces branching points, significantly affecting the final polymer's thermal and mechanical properties [1].

Self-Initiation Mechanisms in Thermal Systems

Computational Studies of Initiation Pathways

Density functional theory (DFT) calculations on alkyl acrylates reveal two competing self-initiation pathways [7]:

  • Diels-Alder Cycloaddition: A [4+2] reaction forms 6-alkoxy-3,4-dihydro-2H-pyran dimers.
  • Diradical Formation: [2+2] cycloaddition on triplet surfaces produces diradical intermediates.

While these studies focused on ethyl and n-butyl acrylates, analogous mechanisms likely operate in benzyl acrylate systems due to structural similarities [7].

Diels-Alder and Diradical Mechanisms

The Diels-Alder pathway predominates at temperatures below 100°C, with computed activation energies of 120–140 kJ/mol for dimer formation [7]. Diradical intermediates exhibit longer lifetimes ($$\tau \approx 10^{-8}$$ s), enabling hydrogen abstraction by monomer molecules to generate initiating radicals [7]:
$$
\cdot \text{R} + \text{CH}2=\text{CHCOOBn} \rightarrow \text{RH} + \cdot \text{CH}2\text{CHCOOBn}
$$
This dual initiation mechanism explains the autoacceleration observed in thermal polymerizations without external initiators [7].

Microwave-Assisted Polymerization Processes

Effect of Microwave Power on Reaction Parameters

Microwave irradiation (2.45 GHz) significantly enhances benzyl acrylate polymerization kinetics. At 300 W power, reaction time decreases by 60% compared to conventional heating, while maintaining $$X_n > 800$$ [4]. The non-thermal microwave effect induces dipolar polarization of monomer molecules, lowering the apparent activation energy by 15–20% [4].

Table 2: Microwave Power vs. Polymerization Efficiency

Microwave Power (W)Conversion (%)$$M_w$$ (kDa)Polydispersity Index
15078921.8
300951152.1
45098892.4

Excessive power (>400 W) promotes chain scission, reducing molecular weight despite high conversion [4].

Initiator Concentration Influence

While specific data on benzoyl peroxide in microwave systems remains limited, studies using AIBN demonstrate that initiator concentration ([I]) critically affects reaction dynamics. Doubling [I] from 0.5 to 1.0 wt% increases $$Rp$$ by 140% but decreases $$Xn$$ by 35% due to enhanced termination rates [1] [4]. Optimal initiator loading balances conversion and molecular weight, typically 0.7–0.9 wt% for benzyl acrylate [4].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 165 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (88.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2495-35-4

Wikipedia

Benzyl acrylate

General Manufacturing Information

2-Propenoic acid, phenylmethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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